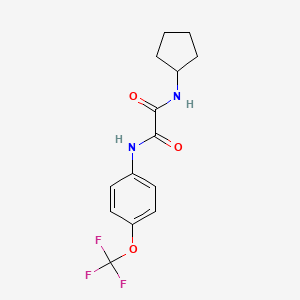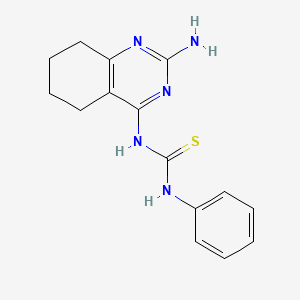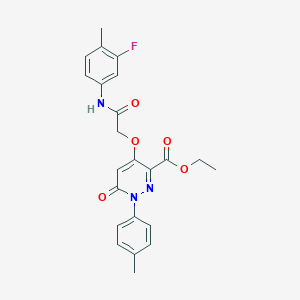![molecular formula C18H18ClN5OS B2684007 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 872860-18-9](/img/structure/B2684007.png)
2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone” belongs to a series of novel pyrazolo[3,4-d]pyrimidines . These compounds have been evaluated for their anticancer activity against 60 human tumor cell lines by NCI (USA). One of the synthesized compounds showed prominent anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the design and creation of a new set of small molecules . The process includes the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core. The structure-activity relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are designed to create a series of novel pyrazolo[3,4-d]pyrimidines with anticancer activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
- Novel pyrazole derivatives, including structures similar to the compound , have been identified for their potential antimicrobial and anticancer properties. These compounds have shown higher anticancer activity compared to reference drugs such as doxorubicin in some cases, along with good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
- Another study focused on the synthesis of heterocyclic compounds with potential antibacterial and antifungal applications, indicating the broad spectrum of biological activities that similar compounds can exhibit (Mabkhot, Aladdi, Al-showiman, Al-Majid, Barakat, Ghabbour, & Shaaban, 2015).
Molecular Docking and Structural Analysis
- Molecular docking studies of pyrazole derivatives have been conducted to understand their interactions with various biological targets, providing insights into their therapeutic potential and mechanism of action. These studies are crucial for the development of new drugs based on these compounds (Lynda, 2021).
Formulation Development for Improved Bioavailability
- Research on developing suitable formulations for poorly water-soluble compounds, similar in structure to the compound , highlights the importance of solubilized, precipitation-resistant formulations for achieving higher plasma concentrations, which is vital for the clinical evaluation of new therapeutic agents (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).
Wirkmechanismus
Target of Action
The primary target of the compound 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone is the Cyclin Dependent Kinases (CDK2) according to the research . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The compound 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone affects the biochemical pathway involving CDK2/cyclin A2 . The inhibition of CDK2 disrupts the normal cell cycle progression, leading to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-13-4-6-14(7-5-13)24-17-15(10-22-24)18(21-12-20-17)26-11-16(25)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVQJRNAPYGBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2683924.png)
![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B2683926.png)
![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2683927.png)

![Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2683930.png)

![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2683935.png)
![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B2683937.png)
![4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2683941.png)

